molecular formula C9H10N2O3 B14718195 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- CAS No. 21977-25-3

1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro-

Cat. No.: B14718195
CAS No.: 21977-25-3
M. Wt: 194.19 g/mol
InChI Key: KAKXDVMMEINZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- is a heterocyclic compound that features a benzene ring fused with an oxazine ring

Preparation Methods

The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- typically involves a multi-step process. One common method is the Mannich reaction, where an amine, formaldehyde, and a phenol derivative react to form the oxazine ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired product . Industrial production methods may involve solvent-free microwave thermolysis, which is an environmentally friendly and efficient approach .

Comparison with Similar Compounds

1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- can be compared with other benzoxazine derivatives, such as:

The uniqueness of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- lies in its specific structural features and the presence of the nitro group, which imparts unique reactivity and biological activities.

Properties

CAS No.

21977-25-3

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

3-methyl-6-nitro-1,4-dihydro-2,3-benzoxazine

InChI

InChI=1S/C9H10N2O3/c1-10-5-8-4-9(11(12)13)3-2-7(8)6-14-10/h2-4H,5-6H2,1H3

InChI Key

KAKXDVMMEINZJU-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(CO1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.